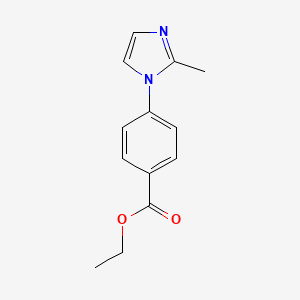![molecular formula C10H14O5 B3045549 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester CAS No. 109669-53-6](/img/structure/B3045549.png)
2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester
Overview
Description
2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two propenoic acid groups connected by an oxybis(methylene) bridge, and is commonly used in synthetic chemistry.
Preparation Methods
The synthesis of 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester involves several steps. One common method includes the esterification of 2,2’-[oxybis(methylene)]bis(propenoic acid) with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is employed in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In polymer chemistry, it undergoes polymerization reactions to form long-chain polymers, which are used in various industrial applications .
Comparison with Similar Compounds
2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester can be compared with other similar compounds such as:
- 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, diethyl ester
- 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dipropyl ester
These compounds share similar structural features but differ in the alkyl groups attached to the ester functionalities. The unique properties of 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester, such as its specific reactivity and applications, make it distinct from its analogs .
Properties
IUPAC Name |
methyl 2-(2-methoxycarbonylprop-2-enoxymethyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-7(9(11)13-3)5-15-6-8(2)10(12)14-4/h1-2,5-6H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTNBIJNPNEGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)COCC(=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448440 | |
| Record name | 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109669-53-6 | |
| Record name | 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester](/img/structure/B3045476.png)









